1-(3,5-Dimethylanilino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID is an organic compound characterized by its unique structure, which includes a cyclopentane ring bonded to a carboxylic acid group and a 3,5-dimethylphenylamino group
Vorbereitungsmethoden
The synthesis of 1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID can be achieved through several routes. One common method involves the reaction of cyclopentanecarboxylic acid with 3,5-dimethylaniline under specific conditions. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality.
Analyse Chemischer Reaktionen
1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID can be compared to other similar compounds, such as:
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the 3,5-dimethylphenylamino group.
3,5-Dimethylaniline: Contains the 3,5-dimethylphenylamino group but lacks the cyclopentane ring and carboxylic acid group.
The uniqueness of 1-(3,5-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID lies in its combined structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
725234-55-9 |
---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(3,5-dimethylanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-7-11(2)9-12(8-10)15-14(13(16)17)5-3-4-6-14/h7-9,15H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VBMCLHQVSRYLJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2(CCCC2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.